molecular formula C21H23ClN2O3S B2770834 1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049511-20-7

1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2770834
CAS No.: 1049511-20-7
M. Wt: 418.94
InChI Key: XUFLISZSEFKNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Precursor Applications

The compound and its derivatives have been explored as precursors to heterocyclic o-quinodimethanes, which are valuable in synthetic organic chemistry for constructing complex molecular architectures. For instance, heterocyclic fused sulfones undergo sulfur dioxide extrusion to yield heterocyclic o-quinodimethanes, which can be trapped with dienophiles in Diels-Alder reactions. This process is crucial for synthesizing various heterocyclic structures, demonstrating the compound's utility in facilitating complex synthetic transformations (Chaloner et al., 1992).

Electronic and Dielectric Properties

Research into the electronic and dielectric properties of related heterocyclic compounds has revealed their potential in materials science, particularly in the development of thin films with specific electrical conductivity and dielectric characteristics. Such materials are of interest for applications in electronics and photonics, where control over electrical properties is crucial (Zeyada et al., 2016).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The exploration of these derivatives as potential antibacterial and antifungal agents highlights the compound's relevance in medicinal chemistry and drug design. This area of research is particularly important for discovering new treatments against resistant microbial strains (Behalo, 2010).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations of related compounds aim to elucidate their interactions at the molecular level, providing insights into their potential biological activities and mechanisms of action. This research contributes to the design of compounds with optimized properties for specific applications, including as ligands in metal complexes and as molecules with potential biological activities (Viji et al., 2020).

Properties

IUPAC Name

4-(3-chlorophenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-17-9-4-10-18(12-17)24-20-15-28(26,27)14-19(20)23(13-21(24)25)11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,19-20H,5,8,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLISZSEFKNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.